4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Overview
Description
4-[2-(Fmoc-amino)ethoxy]-benzoic acid: is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an aminoethoxy benzoic acid structure. This compound is commonly used in peptide synthesis as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of 4-hydroxybenzoic acid and 2-(Fmoc-amino)ethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Acylation Reactions: The compound can react with acylating agents to form amides or esters.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Acylation: Acyl chlorides or anhydrides in the presence of a base like triethylamine are used for acylation reactions.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Acylated Products: Reaction with acylating agents forms various amides or esters.
Scientific Research Applications
4-[2-(Fmoc-amino)ethoxy]-benzoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Bioconjugation: It serves as a linker in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs.
Mechanism of Action
The primary function of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . The aromaticity and hydrophobicity of the Fmoc group also promote the association of building blocks in peptide synthesis .
Comparison with Similar Compounds
4-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid: This compound is similar in structure but has an additional ethoxy group, making it more hydrophilic.
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine: This compound features a tert-butoxycarbonyl (Boc) group instead of the benzoic acid moiety, providing different protection and deprotection properties.
Uniqueness: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is unique due to its specific combination of the Fmoc protecting group and the benzoic acid structure, making it particularly useful in peptide synthesis for its stability and ease of removal under basic conditions .
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-9-11-17(12-10-16)29-14-13-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLIOLJNXNLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373281 | |
Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-29-2 | |
Record name | 4-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882847-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(Fmoc-amino)ethoxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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